molecular formula C10H9N3O2 B1308533 methyl 6-(1H-imidazol-1-yl)nicotinate CAS No. 111205-01-7

methyl 6-(1H-imidazol-1-yl)nicotinate

Cat. No.: B1308533
CAS No.: 111205-01-7
M. Wt: 203.2 g/mol
InChI Key: SEXNPPZGZHQNFM-UHFFFAOYSA-N
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Description

Methyl 6-(1H-imidazol-1-yl)nicotinate is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Receptor Binding Studies

Methyl 6-(1H-imidazol-1-yl)nicotinate and related compounds have been explored for their binding affinity and selectivity at nicotinic acetylcholinergic receptors. A study on homoazanicotine, a related compound, showed it binds selectively to nicotinic versus muscarinic acetylcholinergic receptors. This research provides insight into the structural features influencing receptor affinity, which could inform the design of new nicotinic receptor ligands (Ferretti et al., 2002).

Antimicrobial Activity

Compounds synthesized from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, sharing a structural motif with this compound, have shown antimicrobial activity. This includes action against both Gram-positive and Gram-negative bacteria as well as fungal species, highlighting potential applications in developing new antimicrobial agents (Patel & Shaikh, 2010).

Metal Complex Synthesis and Properties

Research into the synthesis and properties of metal complexes with ligands structurally related to this compound has been conducted. Studies on Zn(II) and Cd(II) complexes have provided insights into their crystal structures and fluorescence properties, offering potential applications in materials science and sensor technology (Hu et al., 2010).

Synthesis of Key Compounds in Biotin Production

The regioselective chlorination of a related compound has been utilized in the synthesis of key intermediates for biotin (vitamin H) production. This showcases the relevance of such chemical transformations in the synthesis of valuable vitamins and supplements (Zav’yalov et al., 2006).

Inhibitors of Farnesyl Protein Transferase

Compounds featuring the imidazolyl nicotinate structure have been investigated as inhibitors of farnesyl protein transferase, showing significant antitumor effects. This research is crucial for the development of new cancer therapies (Venet et al., 2003).

Properties

IUPAC Name

methyl 6-imidazol-1-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)8-2-3-9(12-6-8)13-5-4-11-7-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXNPPZGZHQNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401856
Record name methyl 6-(1H-imidazol-1-yl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111205-01-7
Record name methyl 6-(1H-imidazol-1-yl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the methyl ester obtained in Step 1. above (16.29 g) in DMF is added dropwise to a DMF suspension of sodium imidazole [prepared from NaH (4.19 g) and imidazole 6.49 g)] at RT. The reaction mixture is heated to 120° C. for nineteen hours. The cooled reaction mixture is partitioned between water and chloroform, the organic layer separated, washed with water, dried over Na2SO4, filtered, evaporated, and residual DMF removed under high vacuum yielding the desired product as a tan solid which is recrystalized from methanol (M.P. 183°-184.5° C.) before use in the next step.
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